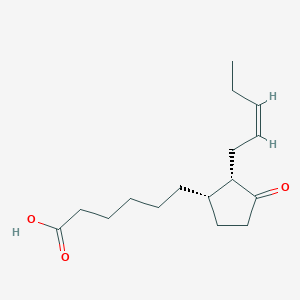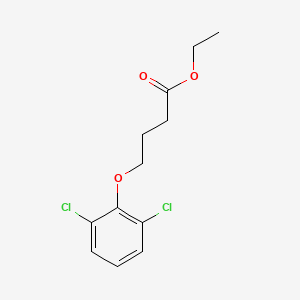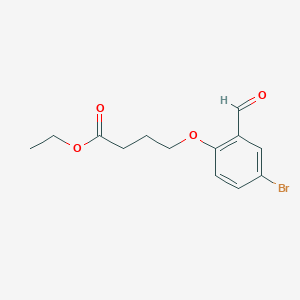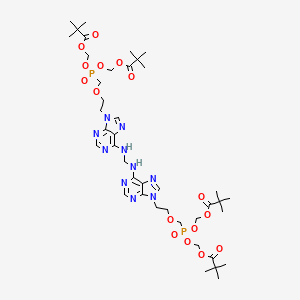
Ethyl 12-fluororetinoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 12-fluororetinoate is an organic compound with the molecular formula C22H31FO2. It is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is characterized by the presence of a fluorine atom at the 12th position of the retinoate structure, which imparts unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 12-fluororetinoate typically involves the fluorination of retinoic acid derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as cesium fluoride (CsF), is used to replace a leaving group at the 12th position of the retinoate structure . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) under mild conditions to prevent degradation of the sensitive retinoate structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 12-fluororetinoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Ethyl 12-fluororetinoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds.
Industry: It is used in the development of fluorescent probes for bioimaging and diagnostics.
Mécanisme D'action
Ethyl 12-fluororetinoate exerts its effects by binding to retinoic acid receptors (RARs) in the cell nucleus. This binding regulates gene transcription and influences cellular growth, differentiation, and apoptosis. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a potent modulator of retinoic acid pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Retinoic Acid: The parent compound of ethyl 12-fluororetinoate, known for its role in regulating gene expression and cellular differentiation.
Retinol: A precursor to retinoic acid, commonly used in skincare products.
Retinal: An aldehyde form of vitamin A, essential for vision.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other retinoids. This modification allows for more precise targeting of retinoic acid pathways and improved therapeutic potential .
Propriétés
Numéro CAS |
3887-00-1 |
|---|---|
Formule moléculaire |
C22H31FO2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
ethyl (2E,4Z,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C22H31FO2/c1-7-25-21(24)15-18(4)20(23)13-11-16(2)10-12-19-17(3)9-8-14-22(19,5)6/h10-13,15H,7-9,14H2,1-6H3/b12-10+,16-11-,18-15+,20-13- |
Clé InChI |
XPMUOSSKBRSJAP-XZSVXRJRSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C)/C(=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C)/F |
SMILES canonique |
CCOC(=O)C=C(C)C(=CC=C(C)C=CC1=C(CCCC1(C)C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)

![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)

![Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-](/img/structure/B13425037.png)





![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)

